1-benzoyl-4-(trifluoromethyl)piperidine
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Overview
Description
1-benzoyl-4-(trifluoromethyl)piperidine is an organic compound with the chemical formula C13H14F3NO It is characterized by the presence of a benzoyl group attached to a piperidine ring, which also bears a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzoylation: The final step involves the benzoylation of the piperidine ring, which can be achieved using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce other functional groups present.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce benzyl derivatives. Substitution reactions can lead to a variety of functionalized piperidine derivatives.
Scientific Research Applications
1-benzoyl-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The benzoyl group may facilitate binding to specific sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-4-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-benzoyl-4-ethylpiperidine: Contains an ethyl group in place of the trifluoromethyl group.
1-benzoyl-4-phenylpiperidine: Features a phenyl group instead of the trifluoromethyl group.
Uniqueness
1-benzoyl-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
1436333-35-5 |
---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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